molecular formula C15H15N5OS B15165396 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide

2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide

Cat. No.: B15165396
M. Wt: 313.4 g/mol
InChI Key: DETZJRFZBIISQH-UHFFFAOYSA-N
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Description

2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide is a heterocyclic compound featuring a phthalazine core substituted with a 3,5-dimethylpyrazole moiety at the 4-position, linked via a sulfanyl group to an acetamide functional group. This compound is structurally notable for its hybrid architecture, combining phthalazine (a nitrogen-containing bicyclic system) with pyrazole (a five-membered aromatic ring with two adjacent nitrogen atoms).

Properties

Molecular Formula

C15H15N5OS

Molecular Weight

313.4 g/mol

IUPAC Name

2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylacetamide

InChI

InChI=1S/C15H15N5OS/c1-9-7-10(2)20(19-9)14-11-5-3-4-6-12(11)15(18-17-14)22-8-13(16)21/h3-7H,8H2,1-2H3,(H2,16,21)

InChI Key

DETZJRFZBIISQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)SCC(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a phthalazine derivative under sulfanylation conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings. Additionally, green chemistry principles such as solvent-free reactions and the use of recyclable catalysts may be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide with four structurally related acetamide derivatives from the Brazilian Journal of Pharmaceutical Sciences and a cyclohexyl-substituted analog from safety data sheets .

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State
This compound C₁₆H₁₆N₆O₂S 380.41 (calculated) Phthalazine + 3,5-dimethylpyrazole + sulfanyl-acetamide Not reported
N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide C₂₂H₂₆N₆O₂S 462.56 (calculated) Phthalazine + 3,5-dimethylpyrazole + sulfanyl-acetamide + cyclohexyl group Not reported
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) C₂₀H₁₇ClN₄O₃S 428.5 Oxadiazole + indole + sulfanyl-acetamide + chlorophenyl Brown amorphous solid
N-(2-Ethoxy-6-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8u) C₂₂H₂₂N₄O₃S 422.0 Oxadiazole + indole + sulfanyl-acetamide + ethoxy-methylphenyl Light brown amorphous solid
N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8v) C₂₀H₁₇N₅O₄S 423.0 Oxadiazole + indole + sulfanyl-acetamide + nitro-methylphenyl Light brown amorphous powder

Key Observations :

  • Core Heterocycles : The target compound uses phthalazine and pyrazole, while analogs 8t–8v incorporate oxadiazole and indole systems. This difference influences electronic properties and binding interactions.
  • Bioactivity: Compounds 8t–8v were evaluated for enzyme inhibition (e.g., LOX, α-glucosidase, BChE), with 8t showing moderate LOX inhibition (IC₅₀ = 32 µM) and 8v demonstrating α-glucosidase inhibition (IC₅₀ = 48 µM) . No such data is available for the target compound in the provided sources.

Functional Group Impact

  • Sulfanyl Linkage : The –S– group in all compounds enhances stability and enables disulfide bond formation, critical for interactions with cysteine residues in enzymes.
  • Acetamide Tail : The –NHCOR group improves solubility and hydrogen-bonding capacity, a feature shared across analogs but modified by substituents (e.g., cyclohexyl in vs. aromatic groups in ).

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